molecular formula C17H14N2O4S B15098814 N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine

Cat. No.: B15098814
M. Wt: 342.4 g/mol
InChI Key: JGRQYXRSELUWFR-UHFFFAOYSA-N
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Description

N-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine is a synthetic compound designed for pharmaceutical and biological chemistry research. It features the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its wide spectrum of biological activities and its role as a privileged structure in medicinal chemistry . The TZD core is known for its electron-accepting carbonyl groups and electron-donating NH and S atoms, which facilitate interactions with critical biological targets such as enzymes and receptors . This particular derivative incorporates a glycine bridge and phenyl substituents, structural motifs often explored to modulate the compound's properties and potency . Compounds based on the thiazolidine-2,4-dione scaffold have demonstrated significant research value in antimicrobial investigations. Structural analogs have shown promising antibacterial activity, particularly against Gram-positive bacterial strains, with some derivatives exhibiting potency that rivals reference drugs like oxacillin and cefuroxime . Furthermore, the TZD pharmacophore is frequently investigated for its potential in anticancer research. Related molecules have been shown to influence the cell cycle, induce apoptosis (programmed cell death), and inhibit tumor angiogenesis, making them interesting leads in the development of novel antiproliferative agents . The mechanism of action for TZD derivatives is multi-faceted and can involve several pathways. A key target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a central role in glucose and lipid metabolism . Activation of PPARγ can lead to improved insulin sensitivity, but TZDs with a benzylidene moiety can also trigger apoptosis and cell cycle arrest independently of this receptor . Additionally, some TZD derivatives are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, or disrupt fungal cell membrane integrity, accounting for their antimicrobial effects . Researchers will find this compound valuable for probing these biological mechanisms and for use as a synthetic intermediate in the development of new therapeutic candidates. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic procedures, or for any human or veterinary use.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)anilino)acetic acid

InChI

InChI=1S/C17H14N2O4S/c20-14(21)11-18(12-7-3-1-4-8-12)16-15(22)19(17(23)24-16)13-9-5-2-6-10-13/h1-10,16H,11H2,(H,20,21)

InChI Key

JGRQYXRSELUWFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine typically involves the condensation of thiazolidinone derivatives with glycine or its analogs. One common method includes the reaction of 2,4-thiazolidinedione with phenylglycine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related thiazolidinone derivatives, focusing on substituents, synthesis pathways, and biological activities:

Compound Structure Key Substituents Synthetic Route Biological Activity Reference
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine Thiazolidinone core with N-phenylglycine at C5 and phenyl at C3 - Phenyl (C3)
- N-Phenylglycine (C5)
Likely cyclocondensation of thiourea with glyoxylic acid derivatives and subsequent N-arylation Not explicitly reported; inferred antidiabetic/anti-inflammatory potential based on thiazolidinone activity
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide Thiazolidinone core with acetamide-linked 2-methylphenyl at C5 - Phenyl (C3)
- 2-Methylphenylacetamide (C5)
Reaction of N-methylthiourea with N-phenylmaleimide in ethanol Predicted collision cross-section data for mass spectrometry (CCS: 179.0–190.9 Ų)
2-(2-Imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide Thiazolidinone with imino and methyl groups at C2/C3 and acetamide at C5 - Methyl (C3)
- Imino (C2)
- N-Phenylacetamide (C5)
Ethanol-mediated cyclization of N-methylthiourea and N-phenylmaleimide No explicit activity reported; structural focus on NMR/HRMS characterization
5-(4-Naphthalen-1-yl-thiazol-2-yl)-4-oxo-thiazolidin-2-ylidene acetic acid derivatives Thiazolidinone with naphthyl-thiazole and acetic acid substituents - Naphthyl-thiazole (C5)
- Acetic acid (C2)
Cyclization of thiosemicarbazones with thiomalic acid/ZnCl₂ Antihyperglycemic activity (blood glucose reduction in alloxan-induced diabetic rats)
3-(Substituted phenyl)-5-phenyl-2-thioxoimidazolidin-4-ones Imidazolidinone core with thioxo and aryl groups - Substituted phenyl (C3)
- Thioxo (C2)
Condensation of α-phenylglycine with isothiocyanates Not explicitly reported; structural similarity to antitubercular agents

Key Observations

Structural Variations: The position and nature of substituents critically influence bioactivity. For example, the presence of a naphthyl-thiazole group in ’s compound enhances antidiabetic effects, while 2-methylphenylacetamide in provides distinct physicochemical properties (e.g., CCS values for analytical applications).

Synthetic Pathways: Thiazolidinones are typically synthesized via cyclocondensation of thioureas/α-amino acids with carbonyl compounds. The target compound’s synthesis may parallel methods in and , which use ethanol or dioxane/ZnCl₂ for cyclization . N-Phenylglycine itself is a known precursor in indigo synthesis (), suggesting its reactivity in condensation/cyclization reactions .

Biological Activity: Thiazolidinones with electron-withdrawing groups (e.g., nitro, trifluoromethyl) often exhibit enhanced antimicrobial or anticancer activity, as seen in halogenated derivatives () . The target compound’s N-phenylglycine moiety may mimic endogenous glycine transporters or modulate enzyme activity, though specific studies are lacking in the provided evidence.

Data Table: Predicted Physicochemical Properties

Property This compound 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide 5-(4-Naphthalen-1-yl-thiazol-2-yl)-4-oxo-thiazolidin-2-ylidene acetic acid
Molecular Weight ~355.3 g/mol (estimated) 341.1 g/mol ~450–500 g/mol (varies by substituent)
Key Functional Groups Thiazolidinone, carboxylic acid, phenyl Thiazolidinone, acetamide, phenyl Thiazolidinone, naphthyl-thiazole, acetic acid
Therapeutic Potential Antidiabetic (inferred) Analytical applications (CCS data) Antihyperglycemic

Biological Activity

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C18H16N2O3S
  • Molecular Weight : 340.396 g/mol
  • CAS Number : 26959-89-7

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the phenyl and glycine moieties enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a study evaluated various thiazolidinone derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 10.7 to 21.4 μmol/mL, indicating potent activity against these pathogens .

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

This data suggests that this compound may possess similar antimicrobial properties.

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer potential. A study highlighted the effectiveness of certain thiazolidinone compounds in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These compounds showed promise in targeting various cancer types, including breast and colon cancers .

Case Studies

  • Study on Antibacterial Efficacy :
    A series of synthesized thiazolidinone derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain compounds demonstrated comparable efficacy to standard antibiotics such as norfloxacin and chloramphenicol .
  • Evaluation of Antifungal Activity :
    Compounds derived from thiazolidinones were assessed for antifungal activity against common strains like Candida albicans. Results showed that some derivatives exhibited significant antifungal effects, suggesting their potential use as therapeutic agents in treating fungal infections .

The biological activity of this compound is likely attributed to its ability to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. Thiazolidinones are known to interfere with nucleic acid synthesis and protein function within microbial cells, leading to cell death.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine, and how can reaction parameters be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling N-phenylglycine with a functionalized thiazolidinone precursor. Key steps include:

Thiazolidinone Core Formation : Cyclocondensation of mercaptoacetic acid with substituted phenyl isocyanates under acidic conditions to yield the 2,4-dioxo-1,3-thiazolidine scaffold.

Glycine Substitution : Reacting the thiazolidinone intermediate with N-phenylglycine via nucleophilic substitution or amide coupling (e.g., EDC/HOBt).
Optimization Tips :

  • Use high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm intermediates.
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve coupling efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
    Reference : Analogous protocols for N-phenylglycine derivatives (e.g., coupling yields >80% in polar aprotic solvents) .

Q. How can spectroscopic and chromatographic techniques validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR : Identify characteristic peaks:
  • Thiazolidinone carbonyls (δ=170175\delta = 170-175 ppm in 13C^{13}\text{C} NMR).
  • Phenyl protons (δ=7.27.6\delta = 7.2-7.6 ppm in 1H^{1}\text{H} NMR).
  • IR : Confirm C=O stretches (~1680-1750 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • HPLC/MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment.
    Reference : Structural validation of similar N-phenylglycine analogs via multi-spectral analysis .

Q. What are the primary research applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer :
  • Biological Activity : Screen for PPARγ agonism (via luciferase reporter assays) due to structural similarity to thiazolidinedione antidiabetic agents .
  • Polymer Chemistry : Incorporate into peptoid backbones for SWNT dispersion (e.g., N-phenylglycine as a hydrophobic monomer in solid-phase synthesis) .
    Reference : PPARγ activation assays (EC50_{50} values in nM range) ; peptoid-SWNT assembly protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets (e.g., PPARγ)?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity.
Reference : PPARγ agonist design using thiazolidinedione scaffolds .

Q. What strategies resolve crystallographic discrepancies (e.g., bond-length variations) in structural determination?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for high-resolution data (R-factor < 5%) .
  • Validation Tools : Check geometry with PLATON; compare with Cambridge Structural Database (CSD) entries.
  • Twinned Data : Apply TwinRotMat in SIR97 for deconvoluting overlapping reflections .
    Reference : SHELX refinement protocols for thiazolidinone derivatives .

Q. How do substituents on the phenyl or thiazolidinone rings influence electrochemical behavior?

  • Methodological Answer :
  • Cyclic Voltammetry : Use a three-electrode system (glassy carbon working electrode) in 0.1 M TBAP/ACN.
  • Key Parameters : Oxidation peaks (~1.2 V vs. Ag/AgCl) correlate with electron-donating groups.
    Reference : Electrochemical profiling of N-phenylglycine derivatives in photocatalytic studies .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (73% vs. 87%) for analogous N-phenylglycine derivatives?

  • Resolution Strategy :
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to identify kinetic bottlenecks.
  • Side-Reaction Analysis : Characterize byproducts via LC-MS; adjust stoichiometry (e.g., excess glycine derivative).
    Reference : Yield optimization in N-phenylglycine synthesis via stepwise intermediate isolation .

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